molecular formula C18H23N3O2 B7573015 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide

2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide

Cat. No. B7573015
M. Wt: 313.4 g/mol
InChI Key: STXKEOQKWHMJAE-UHFFFAOYSA-N
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Description

2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide, commonly known as CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain.

Mechanism of Action

The mechanism of action of CPP-115 involves the inhibition of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase, which leads to an increase in the level of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide in the brain. 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide is an inhibitory neurotransmitter that binds to 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide receptors and reduces neuronal excitability. The increase in 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide levels by CPP-115 can enhance the inhibitory tone in the brain and reduce the occurrence of seizures and anxiety.
Biochemical and Physiological Effects
CPP-115 has been shown to have a wide range of biochemical and physiological effects on the brain and other organs. In addition to its inhibitory effect on 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase, CPP-115 has been shown to modulate the expression of various genes and proteins involved in synaptic transmission, ion channel function, and neuronal plasticity. CPP-115 has also been shown to increase the level of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages and limitations for lab experiments. One of the major advantages of CPP-115 is its high selectivity and potency for 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase inhibition, which allows for precise modulation of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide levels in the brain. CPP-115 also has good bioavailability and can cross the blood-brain barrier, making it an effective tool for studying the effects of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide modulation in vivo. However, CPP-115 has some limitations, including its high cost, complex synthesis, and potential off-target effects on other enzymes and neurotransmitters.

Future Directions

CPP-115 has several potential future directions for research and development. One direction is to explore the therapeutic potential of CPP-115 in other neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and neuropathic pain. Another direction is to investigate the long-term effects of CPP-115 on neuronal plasticity and cognitive function. Additionally, the development of more selective and potent 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase inhibitors could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion
CPP-115 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The inhibition of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase by CPP-115 leads to an increase in the level of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide in the brain, which can have a calming and anticonvulsant effect. CPP-115 has several advantages and limitations for lab experiments, and its future directions include exploring its therapeutic potential in other disorders and investigating its long-term effects on neuronal plasticity and cognitive function.

Synthesis Methods

CPP-115 is synthesized by reacting 4-cyanophenol with 1-benzylpiperidin-4-one in the presence of potassium carbonate and cesium carbonate as catalysts. The resulting intermediate is then reacted with cyclopropylamine to yield CPP-115. The synthesis of CPP-115 is a multi-step process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. The inhibition of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide transaminase by CPP-115 leads to an increase in the level of 2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide in the brain, which can have a calming and anticonvulsant effect. CPP-115 has also been shown to enhance the efficacy of other antiepileptic drugs and reduce the development of tolerance to benzodiazepines.

properties

IUPAC Name

2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13(18(22)20-15-4-5-15)21-10-8-17(9-11-21)23-16-6-2-14(12-19)3-7-16/h2-3,6-7,13,15,17H,4-5,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXKEOQKWHMJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)N2CCC(CC2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide

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